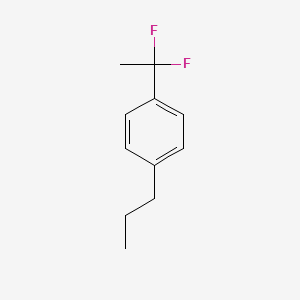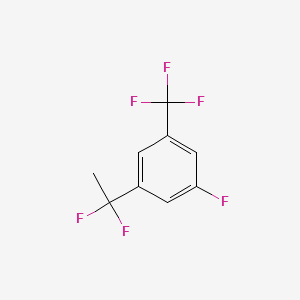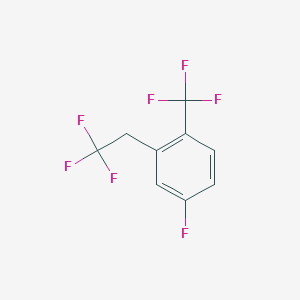
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene
概要
説明
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H4F6 It is characterized by the presence of three fluorine atoms on the benzene ring and a trifluoroethyl group attached to the fourth carbon of the benzene ring
準備方法
The synthesis of 1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative and a trifluoroethylating agent.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl group. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on activated charcoal may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium amide or lithium diisopropylamide.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1,2,3-trifluorobenzene using reducing agents such as lithium aluminum hydride.
Major Products: The major products of these reactions include trifluoroacetic acid, 1,2,3-trifluorobenzene, and various substituted benzene derivatives.
科学的研究の応用
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of target proteins. The fluorine atoms also contribute to the compound’s stability and resistance to metabolic degradation.
類似化合物との比較
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds such as:
1,2,4-Trifluorobenzene: This compound lacks the trifluoroethyl group, making it less hydrophobic and less stable in biological systems.
2,2,2-Trifluoroethylbenzene: This compound has a similar trifluoroethyl group but lacks the additional fluorine atoms on the benzene ring, resulting in different chemical reactivity and stability.
1,1,1-Trifluoro-2-phenylethane: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
特性
IUPAC Name |
1,2,3-trifluoro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-2-1-4(3-8(12,13)14)6(10)7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZLOWHQJTRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(F)(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)


![[4-(difluoromethyl)phenyl] propanoate](/img/structure/B1390555.png)




![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)



